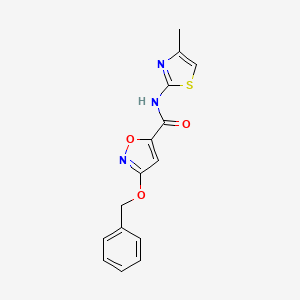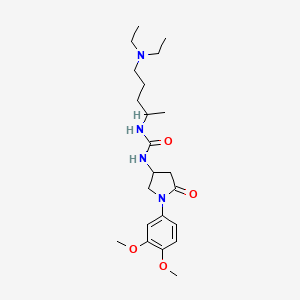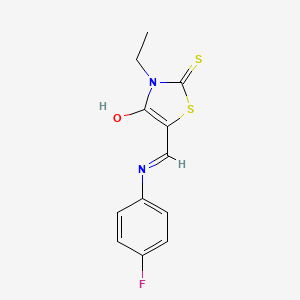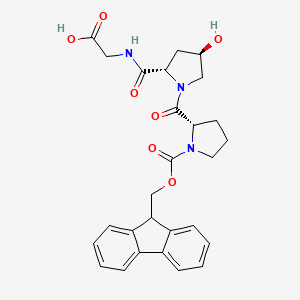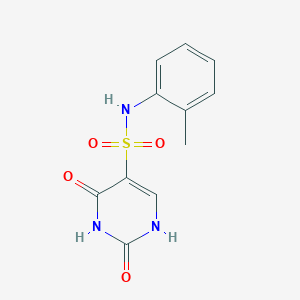
2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for “2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide”.
Synthesis Analysis
There is no specific information available on the synthesis of this compound1.
Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find specific physical and chemical properties for this compound2.Scientific Research Applications
Structural Insights and Inhibitory Potential
Structural Characterization and Dihydrofolate Reductase Inhibition : A study focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine derivatives revealed insights into their crystalline forms and potential as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations with sulfonyl and phenyl groups, showed L-shaped conformations and specific crystalline structures conducive to potential biological activities, suggesting their applicability in drug design and development (Al-Wahaibi et al., 2021).
Antimicrobial Activity
Antimicrobial Properties of Heterocyclic Compounds : Another study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a structural framework with the compound , evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, indicating the broader applicability of dihydropyrimidine derivatives in addressing bacterial and fungal infections (Sarvaiya et al., 2019).
Environmental Applications
Degradation of Sulfonamides in the Environment : A novel microbial strategy for the degradation of sulfonamide antibiotics, including those with a sulfonamide moiety similar to the compound of interest, was discovered. This research underscores the environmental impact of such compounds and the potential for bioremediation techniques to mitigate their persistence in ecosystems, pointing towards environmental science applications (Ricken et al., 2013).
Biochemical Research and Drug Metabolism
Biocatalysis in Drug Metabolism : The preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds through microbial biocatalysis demonstrates an innovative approach to studying drug metabolism. This research provides a model for investigating the metabolic pathways and transformation products of drugs containing sulfonamide groups, which could be extrapolated to compounds like "2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide" (Zmijewski et al., 2006).
Safety And Hazards
Future Directions
There is no specific information available on the future directions of this compound1.
properties
IUPAC Name |
N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-4-2-3-5-8(7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBBCJKQMURDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

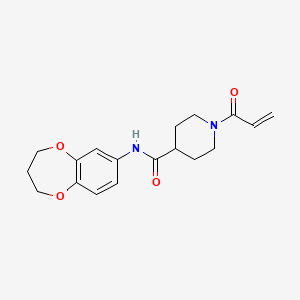
![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2947431.png)
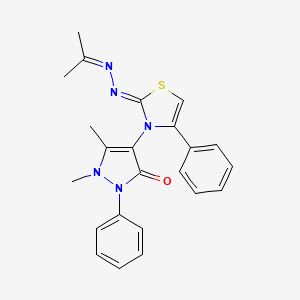
![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)
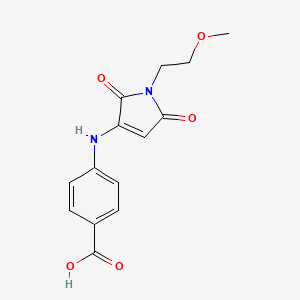
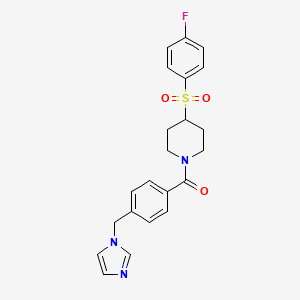
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)
